N-(4-ETHOXYPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
Description
N-(4-Ethoxyphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyridazine core linked to a 4-methyl-2-phenylthiazole moiety via a sulfanyl bridge. The acetamide group is substituted with a 4-ethoxyphenyl ring, contributing to its structural complexity. Its synthesis likely involves coupling reactions between thiazole-pyridazine intermediates and functionalized acetamide precursors, as inferred from related thiazole derivatives documented in reagent catalogs .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S2/c1-3-30-19-11-9-18(10-12-19)26-21(29)15-31-22-14-13-20(27-28-22)23-16(2)25-24(32-23)17-7-5-4-6-8-17/h4-14H,3,15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAPQSXEFANFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, with an emphasis on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C24H22N4O2S2
- CAS Number : 892415-84-8
This structure features an ethoxyphenyl group and a thiazole-pyridazine moiety, which are known to contribute to various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds featuring thiazole and pyridazine structures. For instance, compounds with similar scaffolds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Screening
A study conducted on a library of compounds identified several candidates with significant anticancer activity. The compound exhibited promising results in inhibiting the proliferation of cancer cells in vitro. The mechanism was primarily attributed to the modulation of cell signaling pathways involved in cell survival and apoptosis.
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit kinases such as MEK1/2, leading to reduced phosphorylation of ERK1/2 and subsequent effects on cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : Evidence suggests that it can cause G0/G1 phase arrest, preventing cancer cells from progressing through the cell cycle.
Pharmacological Profile
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits proliferation of various cancer cell lines |
| Kinase Inhibition | Targets MEK1/2, affecting MAPK signaling pathway |
| Apoptosis Induction | Activates caspases, leading to programmed cell death |
In Vitro Studies
In vitro assays have demonstrated that this compound significantly reduces cell viability in several cancer models. For example:
- Cell Line : MV4-11 (acute biphenotypic leukemia)
- IC50 : Approximately 0.3 µM
- Mechanism : Induction of G0/G1 arrest and apoptosis.
In Vivo Studies
Preliminary in vivo studies using xenograft models have indicated that this compound can effectively inhibit tumor growth at doses as low as 10 mg/kg when administered orally. These findings suggest a favorable pharmacokinetic profile conducive to further development.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural analogs are primarily differentiated by substituents on the phenyl ring, heterocyclic cores, and bridging groups. Below is a detailed comparison based on available evidence:
Table 1: Structural and Functional Comparison
Key Findings:
Propoxy derivatives (e.g., compound 17) exhibit further increases in hydrophobicity but may reduce aqueous solubility . The pyridazine-thiazole core distinguishes the target compound from benzamide-based analogs (), suggesting divergent binding modes—pyridazine’s electron-deficient aromatic system may favor interactions with nucleophilic enzyme residues.
Synthetic Accessibility :
- Thiazole intermediates like 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (mp 214–215°C, CAS 33763-20-1) are commercially available and serve as precursors for constructing the thiazole-pyridazine scaffold . This contrasts with benzamide derivatives (), which rely on peptide coupling strategies.
Functional Group Diversity :
- The sulfanyl bridge in the target compound introduces a flexible sulfur linkage, whereas ester or amide bridges in analogs () may confer rigidity. Sulfanyl groups are less prone to hydrolysis than esters, enhancing metabolic stability .
However, the absence of a piperidine or benzimidazole core in the target compound suggests a distinct therapeutic niche .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
